3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate
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Overview
Description
ATTO 465-2 is a member of aminoacridines and an organic perchlorate salt. It has a role as a fluorochrome. It contains an ATTO 465-2(1+).
Scientific Research Applications
Catalytic Evolution of Hydrogen
Research has shown that derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methylacridinium chloride, play a role in the electroreduction processes on mercury electrodes in aqueous media. This process leads to the formation of 3,6-diaminoacridinium polymercurides, which are significant in the catalytic evolution of hydrogen (Studničková, 1992).
DNA Photocleavage
Compounds related to 3,6-diaminoacridinium, such as 3,6-diamino-10-[6-(4-nitrobenzoyloxy)hexyl]acridinium chloride, have been studied for their DNA binding and photocleavage properties. These compounds show potential in UV-induced DNA scission, which is critical for understanding DNA damage and repair mechanisms (Kuroda & Shinomiya, 1991).
ESR Triplet Spectra Studies
Research on acridine dyes, including 3,6-diaminoacridinium compounds, has provided insights into their ESR triplet spectra in various concentrations and conditions. This study is essential for understanding the photophysical properties of these compounds (Schmidt & Zellhofer, 1974).
Antimicrobial Activity
Studies on derivatives of 3,6-diaminoacridinium, such as 3,6-diamino-10-methyl acridinium chloride, have shown promising antimicrobial activity. These studies are significant in the development of new antimicrobial agents (Mohammed, Tripathi, Darghouth, & Mothhar, 2019).
Clinical Applications of Chemiluminescence
3,6-Diaminoacridinium compounds, especially in the form of acridinium esters, are extensively used in clinical diagnostics. They are crucial in immunoassay and nucleic acid probe assays due to their chemiluminescent properties (Kricka, 2003).
Photocatalytic Activity
Research on boronated acridinium dyes, which are structurally related to 3,6-diaminoacridinium compounds, has shown potential in photocatalytic applications. These studies are crucial for developing new materials for photoredox catalysis (Durka et al., 2019).
Chemiluminescent Acridinium Salts
Studies on chemiluminescent acridinium salts, closely related to 3,6-diaminoacridinium, have significant implications in medical diagnostics, including immunoassays and hybridization protection assays for nucleic acids (Czechowska et al., 2017).
properties
Product Name |
3,6-Diamino-10-(3-carboxypropyl)acridinium perchlorate |
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Molecular Formula |
C17H18ClN3O6 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(3,6-diaminoacridin-10-ium-10-yl)butanoic acid;perchlorate |
InChI |
InChI=1S/C17H17N3O2.ClHO4/c18-13-5-3-11-8-12-4-6-14(19)10-16(12)20(15(11)9-13)7-1-2-17(21)22;2-1(3,4)5/h3-6,8-10H,1-2,7H2,(H4,18,19,21,22);(H,2,3,4,5) |
InChI Key |
GNBRXTLWLALPKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=[N+](C3=C(C=CC(=C3)N)C=C21)CCCC(=O)O)N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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